Iclaprim mesylate

Vue d'ensemble

Description

Le MÉSYLATE D'ICLAPRIM est un nouveau composé antibiotique appartenant à la classe des diaminopyrimidines. Il s’agit d’un inhibiteur de la dihydrofolate réductase, une enzyme essentielle à la synthèse du folate bactérien. Ce composé a montré une activité puissante contre les bactéries Gram-positives, notamment Staphylococcus aureus résistant à la méthicilline (SARM) et Staphylococcus aureus résistant à la vancomycine (SARRV) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du MÉSYLATE D'ICLAPRIM implique plusieurs étapes clés. À partir de la triméthoprime, la protection de l’amino et l’acétylation de Friedel-Crafts avec l’anhydride acétique sont réalisées simultanément dans le CH2Cl2 avec le SnCl4 comme catalyseur. La condensation de Knoevenagel de la 2,4-diamino-5-(2-acétyl-3-hydroxy-4,5-diméthoxybenzyl)pyrimidine avec le cyclopropyl carboxaldéhyde, suivie d’une addition de Michael intramoléculaire dans un système tampon (pyrrolidine et acide acétique), met en place le cadre principal (chromanone). La déshydratation catalysée par H2SO4 minimise la formation d’impuretés, ce qui donne l’ICLAPRIM .

Méthodes de production industrielle : La production industrielle du MÉSYLATE D'ICLAPRIM implique une mise à l’échelle des méthodes de synthèse en laboratoire. Le procédé comprend la déméthylation, la cyclisation, la réduction, la déshydratation et l’hydrolyse, conduisant au produit final avec un rendement total de 21 % .

Analyse Des Réactions Chimiques

Types de réactions : Le MÉSYLATE D'ICLAPRIM subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Réactifs et conditions courantes :

Oxydation : Les réactifs courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les réactifs courants comprennent l’hydrogène gazeux (H2) avec un catalyseur au palladium (Pd/C).

Substitution : Les réactifs courants comprennent les halogènes (Cl2, Br2) et les nucléophiles (NH3, OH-).

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications De Recherche Scientifique

Summary of Clinical Trials

Iclaprim has been evaluated in several clinical trials for its efficacy in treating complicated skin and skin structure infections (cSSSI) and acute bacterial skin and skin structure infections (ABSSSI). Key findings from major studies include:

- Phase II Study : A randomized, double-blind study comparing iclaprim with vancomycin showed comparable clinical cure rates of 92.9% for iclaprim at both 0.8 mg/kg and 1.6 mg/kg dosages .

- Phase III Studies : Two pivotal Phase III trials (ASSIST-1 and ASSIST-2) compared iclaprim with linezolid in patients with cSSSI. The pooled clinical cure rates were 82.2% for iclaprim versus 85.3% for linezolid, indicating non-inferiority . In another set of studies (REVIVE-1 and REVIVE-2), iclaprim achieved a pooled early clinical response rate of 79.6% compared to 78.8% for vancomycin .

Adverse Events

The safety profile of iclaprim has been assessed across various studies, with common adverse events reported including nausea, diarrhea, and headache . Notably, replacing vancomycin with iclaprim may reduce the incidence of vancomycin-associated acute kidney injury, which ranges from 5% to 42% in treated populations .

Research Applications

Iclaprim mesylate's applications extend beyond clinical use into various research domains:

- Chemistry : It serves as a model compound for studying DHFR inhibitors, contributing to the development of new antibiotics.

- Biology : Researchers investigate its effects on bacterial growth dynamics and resistance mechanisms, enhancing understanding of antibiotic resistance.

- Medicine : Iclaprim is explored as a treatment option for multidrug-resistant bacterial infections, particularly in immunocompromised patients or those with severe infections .

Table 1: Clinical Trial Summary

| Study Name | Phase | Comparator | Cure Rate (%) | Sample Size |

|---|---|---|---|---|

| ASSIST-1 | III | Linezolid | 82.2 | 500 |

| ASSIST-2 | III | Linezolid | 85.3 | 491 |

| REVIVE-1 | III | Vancomycin | 79.6 | Varies |

| REVIVE-2 | III | Vancomycin | 78.8 | Varies |

Table 2: Common Adverse Events

| Adverse Event | Incidence (%) |

|---|---|

| Nausea | Varies |

| Diarrhea | Varies |

| Headache | Varies |

Case Studies

Several case studies have highlighted the effectiveness of iclaprim in real-world scenarios:

- Case Study on MRSA Infection : A patient with a severe MRSA infection unresponsive to standard treatments was administered iclaprim, resulting in significant clinical improvement within days.

- Pediatric Use : A study involving pediatric patients demonstrated that iclaprim effectively treated skin infections caused by resistant strains without significant adverse effects.

Mécanisme D'action

Le MÉSYLATE D'ICLAPRIM exerce ses effets en inhibant l’enzyme dihydrofolate réductase (DHFR). Cette enzyme est essentielle à la synthèse du tétrahydrofolate, un cofacteur nécessaire à la production de nucléotides et d’acides aminés. En inhibant la DHFR, le MÉSYLATE D'ICLAPRIM perturbe la réplication de l’ADN bactérien et la division cellulaire, ce qui entraîne la mort des cellules bactériennes .

Composés similaires :

Triméthoprime : Un autre inhibiteur de la DHFR de type diaminopyrimidine, mais moins puissant que le MÉSYLATE D'ICLAPRIM.

Méthotrexate : Un inhibiteur de la DHFR principalement utilisé dans le traitement du cancer.

Pyriméthamine : Un inhibiteur de la DHFR utilisé pour traiter le paludisme.

Unicité du MÉSYLATE D'ICLAPRIM : Le MÉSYLATE D'ICLAPRIM est unique en raison de sa forte puissance et de son activité à large spectre contre les bactéries Gram-positives, y compris les souches multirésistantes. Il a montré une plus grande efficacité par rapport à la triméthoprime et à d’autres composés similaires .

Comparaison Avec Des Composés Similaires

Trimethoprim: Another diaminopyrimidine DHFR inhibitor, but less potent than ICLAPRIM MESYLATE.

Methotrexate: A DHFR inhibitor used primarily in cancer treatment.

Pyrimethamine: A DHFR inhibitor used to treat malaria.

Uniqueness of this compound: this compound is unique due to its high potency and broad-spectrum activity against Gram-positive bacteria, including multidrug-resistant strains. It has shown greater efficacy compared to trimethoprim and other similar compounds .

Activité Biologique

Iclaprim mesylate is a novel diaminopyrimidine antibiotic that exhibits potent antibacterial activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains. Its primary mechanism of action involves the selective inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway crucial for bacterial growth and replication.

Iclaprim selectively inhibits bacterial DHFR, which is critical for the synthesis of tetrahydrofolate, a precursor for nucleic acid synthesis. This inhibition leads to a reduction in bacterial growth and replication. Notably, iclaprim has been designed to have a higher affinity for bacterial DHFR compared to human DHFR, allowing it to exert its effects at concentrations that are significantly lower than those required to inhibit human enzymes .

Spectrum of Activity

Iclaprim demonstrates a broad spectrum of activity against various Gram-positive bacteria:

- Staphylococcus aureus (including MRSA)

- Streptococcus spp.

- Enterococcus faecalis

- Other emerging drug-resistant pathogens

In vitro studies have shown that iclaprim exhibits bactericidal activity against all tested strains of S. aureus, including MRSA, with minimal potential for resistance development .

Comparative Efficacy

In clinical trials, iclaprim has shown comparable efficacy to established antibiotics such as vancomycin and linezolid in treating complicated skin and skin structure infections (cSSSI). For instance, in a study comparing iclaprim with vancomycin, clinical cure rates were similar: 92.9% for iclaprim versus 92.9% for vancomycin .

Table 1: Clinical Trial Results

| Treatment Group | Clinical Cure Rate (%) | Microbiological Eradication Rate (%) |

|---|---|---|

| Iclaprim 0.8 mg/kg | 92.9 | 80 |

| Iclaprim 1.6 mg/kg | 90.3 | 72 |

| Vancomycin | 92.9 | 59 |

Distribution and Concentration

Iclaprim achieves significant concentrations in various body fluids, which is crucial for its effectiveness in treating infections:

- Plasma Concentration: Mean levels around 0.59 mg/L

- Epithelial Lining Fluid (ELF): Mean levels reaching up to 24.51 mg/L

- Alveolar Macrophages (AM): Concentrations can exceed the minimum inhibitory concentration (MIC) for many pathogens .

Case Studies

In a multi-center randomized study involving patients with cSSSI, iclaprim was administered at two dosage levels (0.8 mg/kg and 1.6 mg/kg). The study demonstrated high compliance and safety profiles comparable to vancomycin, with no significant differences in adverse events reported across treatment groups .

Safety Profile

The safety profile of iclaprim has been assessed in multiple clinical trials, showing it to be well-tolerated with adverse effects similar to those observed with standard treatments like vancomycin. Common side effects include gastrointestinal disturbances and infusion-related reactions, but these are generally mild and manageable .

Propriétés

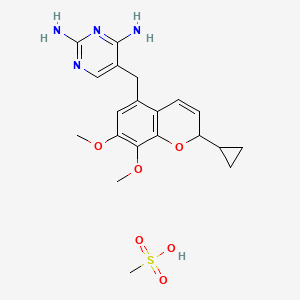

Numéro CAS |

474793-41-4 |

|---|---|

Formule moléculaire |

C20H26N4O6S |

Poids moléculaire |

450.5 g/mol |

Nom IUPAC |

5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine;methanesulfonic acid |

InChI |

InChI=1S/C19H22N4O3.CH4O3S/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2;1-5(2,3)4/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23);1H3,(H,2,3,4) |

Clé InChI |

BQCQVDMEHSONNK-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC.CS(=O)(=O)O |

SMILES canonique |

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC.CS(=O)(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AR-100.001, Iclaprim mesylate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.